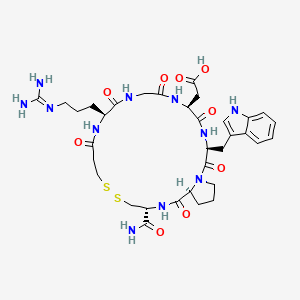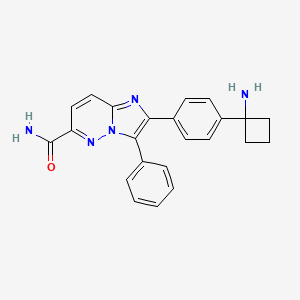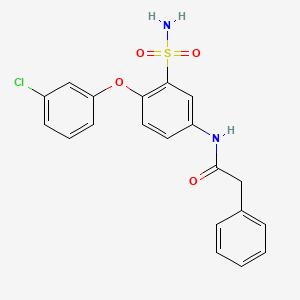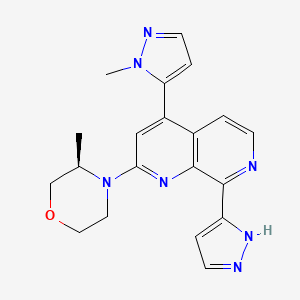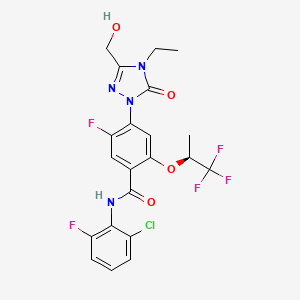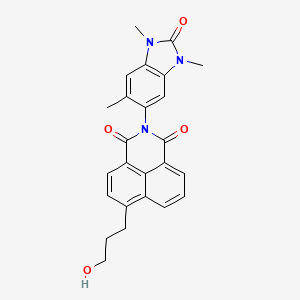
BDP FL maleimide
Vue d'ensemble
Description
BDP FL maleimide is a thiol-reactive dye that belongs to the borondipyrromethene family. This compound is known for its strong absorption and emission in the visible spectrum, making it an excellent fluorescent probe for various applications. It is particularly useful in labeling proteins and peptides due to its high photostability and minimal spectral overlap with other dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BDP FL maleimide typically involves the reaction of borondipyrromethene with maleimide. The process begins with the preparation of borondipyrromethene, which is then reacted with maleimide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility and proper reaction kinetics .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
BDP FL maleimide primarily undergoes substitution reactions, particularly with thiol groups. This reaction is highly selective and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions
The reaction of this compound with thiols is typically carried out in a degassed buffer solution at a pH of 7-7.5. Common reagents used in this reaction include tris-carboxyethylphosphine (TCEP) to reduce disulfide bonds and ensure the availability of free thiol groups .
Major Products
The major product of the reaction between this compound and thiols is a stable thioether bond, which is used to label proteins and peptides for various analytical and imaging applications .
Applications De Recherche Scientifique
BDP FL maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in protein and peptide labeling for fluorescence microscopy and flow cytometry.
Medicine: Utilized in the development of diagnostic assays and imaging techniques.
Industry: Applied in the production of fluorescent dyes and markers for various industrial processes.
Mécanisme D'action
The mechanism of action of BDP FL maleimide involves its reaction with thiol groups in proteins and peptides. The maleimide moiety is highly electrophilic and reacts selectively with thiols to form a stable thioether bond. This reaction is facilitated by the borondipyrromethene core, which provides strong fluorescence and photostability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein maleimide: Another thiol-reactive dye with similar applications but lower photostability.
Tetramethylrhodamine maleimide: Offers different spectral properties and is used in multicolor labeling applications.
Texas Red maleimide: Provides longer wavelength emission, making it suitable for specific imaging applications.
Uniqueness
BDP FL maleimide stands out due to its high photostability, minimal spectral overlap with other dyes, and strong fluorescence. These properties make it particularly useful for long-term imaging and multicolor applications .
Propriétés
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BF2N4O3/c1-13-11-14(2)26-17(13)12-16-4-3-15(27(16)21(26,22)23)5-6-18(28)24-9-10-25-19(29)7-8-20(25)30/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMKXDGSMCHMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCN4C(=O)C=CC4=O)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BF2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


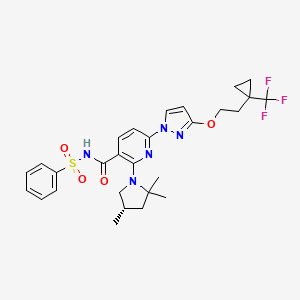
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605914.png)

